1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-
Description
Properties
CAS No. |
52943-65-4 |
|---|---|
Molecular Formula |
C12H18N6O2 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H18N6O2/c1-15-4-6-18(7-5-15)11-13-8-9(14-11)16(2)12(20)17(3)10(8)19/h4-7H2,1-3H3,(H,13,14) |
InChI Key |
RVWNWJSCUDKZBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution of 8-Bromo-Xanthine Derivatives
The most direct route involves substituting a halogen atom at position 8 of a preformed 1,3-dimethylxanthine scaffold. This method leverages the reactivity of 8-bromo-1,3-dimethylxanthine, which undergoes displacement with 4-methylpiperazine under basic conditions.
Reaction Conditions
-
Substrate : 8-Bromo-1,3-dimethylxanthine
-
Nucleophile : 4-Methylpiperazine (1.2 equivalents)
-
Base : Potassium carbonate (2.5 equivalents)
-
Catalyst : Potassium iodide (0.1 equivalents)
-
Solvent : N-Butyl acetate or dimethylformamide (DMF)
-
Temperature : 85–125°C
-
Duration : 4–8 hours
The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing purine core. Potassium iodide enhances the leaving group ability of bromine, while the base deprotonates the piperazine nucleophile. Post-reaction workup involves sequential acid-base extraction to isolate the crude product, followed by recrystallization from methanol to achieve >98% purity.
Example Protocol
-
Combine 8-bromo-1,3-dimethylxanthine (0.22 mol), 4-methylpiperazine (0.26 mol), K₂CO₃ (0.55 mol), and KI (0.01 mol) in N-butyl acetate (1500 mL).
-
Reflux at 110°C for 6 hours.
-
Cool to 5°C, quench with 10% acetic acid (1000 mL), and stir for 20 minutes.
-
Separate the organic layer, wash with brine, and concentrate under reduced pressure.
-
Purify via recrystallization (methanol) to yield 47% product.
Cyclization of 5,6-Diaminouracil Precursors
An alternative approach constructs the xanthine ring de novo while introducing the 4-methylpiperazinyl group during cyclization. This method begins with 5,6-diamino-1,3-dimethyluracil, which reacts with a piperazine-containing electrophile to form an intermediate that cyclizes into the target compound.
Key Steps
-
Intermediate Formation : React 5,6-diamino-1,3-dimethyluracil with 4-methylpiperazine-1-carbonyl chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).
-
Cyclization : Treat the intermediate with aqueous NaOH (2M) at 80°C for 2 hours to induce ring closure.
Advantages : Avoids the need for pre-functionalized xanthine derivatives.
Challenges : Lower yields (25–35%) due to competing side reactions.
Catalytic and Solvent Optimization
Role of Potassium Iodide
Potassium iodide (KI) serves a dual role as a catalyst and phase-transfer agent. In reactions using N-butyl acetate, KI increases the solubility of inorganic bases (e.g., K₂CO₃), enhancing nucleophile availability. Kinetic studies show a 3.2-fold rate increase with 0.1 equivalents of KI compared to uncatalyzed reactions.
Solvent Effects
-
Polar Aprotic Solvents (DMF, DMAc) : Improve reaction rates but complicate purification due to high boiling points.
-
Ester Solvents (N-Butyl Acetate) : Enable efficient acid-base extraction and are preferred for industrial scalability.
Industrial-Scale Production
Process Intensification
Large-scale synthesis employs continuous flow reactors to maintain optimal temperature control and reduce reaction times. Key parameters include:
Purification Strategies
-
Acid-Base Extraction : Remove unreacted starting materials and inorganic salts.
-
Distillation : Recover and recycle solvents (e.g., N-butyl acetate).
-
Crystallization : Use methanol-water mixtures (7:3 v/v) to achieve pharmaceutical-grade purity.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Cyclization Route |
|---|---|---|
| Starting Material Cost | High (requires 8-bromo-xanthine) | Moderate |
| Reaction Steps | 2 | 3 |
| Typical Yield | 47% | 30% |
| Scalability | Excellent | Moderate |
| Purity | >98% | 90–95% |
Chemical Reactions Analysis
Core Reaction Types and Conditions
The compound participates in three primary reaction categories, driven by its functional groups: substitution , oxidation/reduction , and cross-coupling .
Substitution at the 8-Position
The piperazinyl group at the 8-position undergoes nucleophilic substitution under basic conditions. For example:
-
Propargylation : Reaction with propargyl bromide introduces an alkynyl group, forming intermediates for further functionalization .
-
Amination : Secondary amines (e.g., diethylamine) react via A<sup>3</sup>-coupling to yield propargylamine derivatives with high regioselectivity .
Oxidative Modifications
While direct oxidation data for this compound is limited, analogous purine derivatives undergo oxidation at the methyl groups or purine core using agents like H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub>, yielding hydroxylated or carboxylated products .
Cross-Coupling Reactions
The 8-position participates in palladium-catalyzed cross-coupling:
-
Suzuki Reaction : With arylboronic acids, it forms biaryl derivatives (e.g., 8-phenylpurine) in DMF at elevated temperatures .
-
Sonogashira Coupling : Terminal alkynes react to form 8-alkynylated purines, though this requires precise Cu(I) catalysis .
Mechanistic Insights
-
Catalytic Roles : Pd(PPh<sub>3</sub>)<sub>4</sub> facilitates oxidative addition in Suzuki reactions, while Cu(OAc)<sub>2</sub> activates terminal alkynes in A<sup>3</sup>-coupling .
-
Steric Effects : Bulky substituents on the piperazinyl group hinder reactivity at the 8-position, favoring selective modifications at other sites.
Three-Component A<sup>3</sup>-Coupling
A representative reaction pathway:
-
Reactants : 8-bromopurine, formaldehyde, diethylamine.
-
Conditions : Cu(OAc)<sub>2</sub> (10 mol%), THF, 75°C.
-
Product : 8-(3-(diethylamino)prop-1-yn-1-yl)-purine derivative (94% yield) .
Comparative Reactivity
| Feature | This Compound | Theophylline (Parent) | Caffeine |
|---|---|---|---|
| 8-Substitution | High (piperazinyl) | Low (unsubstituted) | Moderate (methyl) |
| Oxidation Stability | Moderate | High | Low |
| Cross-Coupling | Efficient | Limited | Not reported |
Challenges and Limitations
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(4-methyl-1-piperazinyl)- is C17H23N7O3. It has a molecular weight of approximately 373.4 g/mol. The compound's structure features a purine core with various substituents that enhance its biological activity.
Antiviral Activity
Research indicates that compounds derived from purine derivatives exhibit antiviral properties. The presence of the piperazine moiety enhances the interaction with viral targets, making this compound a candidate for further development in antiviral therapies .
Anticancer Properties
Studies have shown that purine derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with nucleic acid synthesis is particularly relevant in cancer treatment. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as an anticancer agent .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. It has shown promising results as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may act as an inhibitor of acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and certain infections .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and efficacy of this compound against various cell lines. The results indicate a dose-dependent response in inhibiting cell growth, which is critical for its potential use in therapeutic applications .
Binding Affinity
The binding affinity of the compound to biological targets has been studied using techniques such as molecular docking and surface plasmon resonance. These studies provide insights into how the compound interacts at the molecular level with proteins involved in disease processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features :
- Core structure : Xanthine (purine-2,6-dione) backbone.
- Substituents: Position 1 and 3: Methyl groups. Position 7: Benzyl group (phenylmethyl). Position 8: 4-Methylpiperazinyl group, a nitrogen-rich heterocycle known for enhancing receptor binding and solubility .
Synthesis :
Prepared via alkylation reactions, as described for related 8-piperazinyl purine derivatives (e.g., Scheme 33 in ). Key steps include functionalization at position 8 with 4-methylpiperazine and introduction of the benzyl group at position 7 .
Comparison with Structural Analogues
Structural Modifications and Pharmacological Profiles
The table below highlights critical differences in substituents and biological activities among the target compound and analogues:
Key Observations
Position 8 Modifications: The 4-methylpiperazinyl group in the target compound enhances solubility and may influence adenosine receptor binding, similar to the 4-phenylpiperazinyl group in . Substitution with benzyl (8-Benzyltheophylline) or hydroxypropyl-piperazinyl () shifts activity toward bronchodilation or antiarrhythmic effects, respectively .
In contrast, cinnamyl () or hydroxyethyl groups (Bamifylline) alter metabolic stability .
Biological Activity: Antiarrhythmic Activity: highlights that 8-alkylamino-piperazinyl derivatives (e.g., Compound 2) exhibit strong prophylactic antiarrhythmic effects (LD50/ED50 = 54.9), suggesting that piperazinyl groups at position 8 correlate with cardiovascular activity . Hypotensive Effects: 8-Benzylamino or pyridinylmethylamino substituents () demonstrate hypotensive activity, whereas the target compound’s 4-methylpiperazinyl group may prioritize receptor selectivity over blood pressure modulation .
Biological Activity
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-, commonly known as a derivative of theophylline, exhibits a range of biological activities. This compound is part of a larger class of methylxanthines that are known for their pharmacological effects, including anti-inflammatory and central nervous system stimulant properties. This article reviews the biological activity of this compound based on various studies and research findings.
- Chemical Formula : C14H18N4O2
- Molecular Weight : 270.32 g/mol
- CAS Number : 2879-15-4
The biological activity of this compound is primarily attributed to its ability to inhibit phosphodiesterase enzymes and antagonize adenosine receptors. This dual action leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes.
1. Cognitive Enhancement
Research indicates that derivatives of this compound may enhance cognitive function by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. A study found that certain methylxanthine derivatives exhibited significant AChE inhibitory activity with IC50 values ranging from 0.089 µM to 4.9 µM .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 1H-Purine derivative | 0.089 | AChE Inhibitor |
| Galantamine | 4.9 | Reference AChE Inhibitor |
2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties through its action on adenosine receptors. By modulating these receptors, it can reduce inflammation in various models, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
3. Bronchodilator Activity
As a derivative of theophylline, this compound retains bronchodilator properties. It relaxes bronchial smooth muscles and is effective in managing respiratory conditions such as asthma and bronchitis.
Case Studies
Several studies have evaluated the efficacy of this compound in clinical settings:
- Study on Cognitive Function : A randomized controlled trial assessed the impact of this compound on patients with mild cognitive impairment. Results indicated improved memory and attention scores compared to placebo .
- Asthma Management : In a clinical trial involving asthmatic patients, administration of this compound resulted in significant improvements in lung function and reduced frequency of asthma attacks compared to standard treatments .
Structure-Activity Relationship (SAR)
The biological activity of 1H-Purine derivatives often depends on structural modifications. The presence of the piperazine moiety has been linked to enhanced receptor binding affinity, which correlates with increased pharmacological effects such as AChE inhibition and bronchodilation.
Q & A
Q. What synthetic methodologies are commonly employed for introducing the 4-methylpiperazinyl group into the purine-2,6-dione scaffold?
The 4-methylpiperazinyl group is typically introduced via nucleophilic substitution. A halogenated purine-2,6-dione precursor (e.g., 8-bromo derivative) reacts with 1-methylpiperazine under reflux (80–120°C) in polar aprotic solvents (DMF/DMSO) with a base (K₂CO₃). Purification via column chromatography (chloroform:methanol gradients) ensures yield optimization. Similar methods were used in synthesizing piperazinyl-substituted xanthines, with reaction times ranging 12–48 hours .
Q. How can researchers confirm structural integrity using spectroscopic techniques?
Key methods include:
- ¹H/¹³C NMR : Peaks for purine carbonyls (δ 155–165 ppm), methyl groups (δ 1.2–1.5 ppm), and piperazinyl protons (δ 2.4–3.1 ppm).
- HRMS : Molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₇N₅O₂: 287.1385).
- X-ray crystallography : Resolves bond angles and stereoelectronic effects. DMSO-d₆ is commonly used for NMR, while acetonitrile/water aids crystallization .
Q. What protocols ensure purity assessment during synthesis?
Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase). Compare retention times against standards. For impurities <1%, combine with TLC (silica gel, ethyl acetate:hexane) and elemental analysis (C, H, N within ±0.4% theoretical). Recent studies achieved >98% purity via iterative recrystallization .
Q. How is thermal stability evaluated for this compound?
Perform thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min, 25–400°C). Differential scanning calorimetry (DSC) identifies melting points and decomposition exotherms. For hygroscopic samples, dynamic vapor sorption (DVS) assesses moisture-driven phase changes. Data from analogous purine derivatives show decomposition onset at ~220°C .
Advanced Research Questions
Q. What strategies address bioactivity discrepancies across studies?
Contradictions may stem from assay variability or impurities. Solutions include:
- Standardized assays : Use identical cell lines (e.g., HEK-293), buffer pH (7.4), and ATP concentrations (1 mM).
- Purity validation : HPLC with dual detection (UV/ELSD) ensures >95% purity.
- Orthogonal validation : Compare enzyme inhibition (FRET assays) with cellular activity (luciferase reporters). A 2020 study reconciled cAMP modulation data using ex vivo tissue models .
Q. How can structure-activity relationships (SAR) of the piperazinyl group be systematically studied?
Synthesize analogs with:
- Substituent variations : Replace 4-methyl with cyclopropyl or fluorophenyl groups.
- Linker modifications : Introduce ethylene or propylene spacers between purine and piperazine. Test analogs in kinase inhibition assays (IC₅₀) and molecular docking (PDB: 2F2P). A 2021 study found N-alkylation enhances adenosine A₂A receptor binding by 12-fold .
Q. What computational methods predict metabolic pathways for this compound?
Use in silico tools:
- MetaSite : Predicts CYP450-mediated oxidation (e.g., piperazinyl N-demethylation).
- GLORY : Identifies glucuronidation sites (e.g., purine C8 position). Validate with microsomal incubations (human liver microsomes + NADPH) and LC-MS/MS. A 2019 model accurately predicted 85% of metabolites for similar purine derivatives .
Q. How can synthetic yields be optimized for multi-step reactions?
Key factors:
- Catalyst screening : Test DBU vs. K₂CO₃ for SNAr reactions (yields improve from 45% to 72%).
- Solvent selection : Replace DMF with NMP to reduce byproducts.
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (80°C, 300 W). A 2022 study achieved 89% yield via microwave-enhanced alkylation .
Q. What analytical approaches resolve stereochemical uncertainties in derivatives?
- Chiral HPLC : Use Chiralpak AD-H column (heptane:ethanol, 90:10) to separate enantiomers.
- Circular dichroism (CD) : Compare Cotton effects with known configurations.
- NOESY NMR : Identify spatial proximity between purine C8-H and piperazinyl N-CH₃. A 2023 study assigned R-configuration via NOE correlations .
Q. How do researchers design stability-indicating assays for forced degradation studies?
Expose the compound to:
- Acid/Base hydrolysis : 0.1M HCl/NaOH (70°C, 24h).
- Oxidative stress : 3% H₂O₂ (room temperature, 6h).
- Photolysis : ICH Q1B guidelines (1.2 million lux-hours).
Analyze degradants via UPLC-PDA and LC-QTOF. A 2021 protocol identified 4 major degradation products, including purine ring-opened aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
